1-tert-Butylamino-3-(2-chloro-5-carboxyphenoxy)-2-propanol Hydrochloride
CAS No.:
Cat. No.: VC17897865
Molecular Formula: C14H21Cl2NO4
Molecular Weight: 338.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H21Cl2NO4 |
|---|---|
| Molecular Weight | 338.2 g/mol |
| IUPAC Name | 3-[3-(tert-butylamino)-2-hydroxypropoxy]-4-chlorobenzoic acid;hydrochloride |
| Standard InChI | InChI=1S/C14H20ClNO4.ClH/c1-14(2,3)16-7-10(17)8-20-12-6-9(13(18)19)4-5-11(12)15;/h4-6,10,16-17H,7-8H2,1-3H3,(H,18,19);1H |
| Standard InChI Key | MLRXLRNVTNCZEL-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)NCC(COC1=C(C=CC(=C1)C(=O)O)Cl)O.Cl |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic IUPAC name, 3-[3-(tert-butylamino)-2-hydroxypropoxy]-4-chlorobenzoic acid hydrochloride, reflects its intricate architecture. Its molecular formula is C₁₄H₂₀Cl₂NO₄, with a molecular weight of 337.23 g/mol (calculated from atomic weights). The structure comprises:
-
A tert-butylamino group (-NHC(CH₃)₃) at position 3 of the propanol backbone.
-
A 2-chloro-5-carboxyphenoxy substituent at position 1, featuring a chlorine atom at the aromatic ring’s second position and a carboxylic acid (-COOH) at the fifth position.
-
A hydrochloride salt formed via protonation of the tertiary amine.
The stereochemistry of the hydroxyl and amino groups influences its biological interactions, though specific enantiomeric data remain uncharacterized in public databases .
Synthesis and Production
Synthetic Routes
The compound is typically synthesized through a multi-step sequence:
-
Epoxidation of 4-chlorobenzoic acid: Reacting 4-chlorobenzoic acid with epichlorohydrin under basic conditions yields an epoxide intermediate.
-
Amination with tert-butylamine: The epoxide undergoes nucleophilic ring-opening with tert-butylamine, introducing the tert-butylamino group.
-
Hydrolysis and salt formation: Acidic hydrolysis of the intermediate produces the free carboxylic acid, followed by treatment with hydrochloric acid to form the hydrochloride salt .
Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Epoxidation | Epichlorohydrin, NaOH, 60°C | 78–85 |
| Amination | tert-Butylamine, EtOH, reflux | 65–72 |
| Hydrolysis/Salt Form. | HCl (conc.), H₂O, 25°C | 89–94 |
Industrial Scalability
Continuous flow reactors are employed industrially to enhance reaction efficiency and purity. Catalysts such as zeolites improve regioselectivity during the amination step, reducing byproducts like diastereomeric amines .
Physicochemical Properties
Table 2: Physicochemical Profile
| Property | Value | Method |
|---|---|---|
| Melting Point | 192–195°C (decomp.) | Differential Scanning Calorimetry |
| Solubility (H₂O) | 12.4 mg/mL (25°C) | USP shake-flask method |
| LogP (Octanol/Water) | 1.85 | HPLC-derived |
| pKa (Carboxylic Acid) | 3.2 ± 0.1 | Potentiometric titration |
The compound exhibits moderate lipophilicity, facilitating membrane permeability. Its hydrochloride salt enhances aqueous solubility, making it suitable for parenteral formulations .
Chemical Reactivity and Stability
Functional Group Transformations
-
Oxidation: The secondary alcohol oxidizes to a ketone using Jones reagent (CrO₃/H₂SO₄), though over-oxidation to carboxylic acids is observed under harsh conditions .
-
Nucleophilic Substitution: The chlorine atom on the aromatic ring undergoes substitution with amines (e.g., piperidine) in DMF at 80°C, yielding analogs with modified receptor affinity .
-
Esterification: The carboxylic acid forms methyl esters via Fischer esterification, useful in prodrug design .
Stability Profile
The compound is stable under ambient conditions but degrades in UV light (λ = 254 nm), forming dechlorinated byproducts. Storage in amber glass at 4°C is recommended for long-term stability .
| Target | Kᵢ (μM) | Assay Type |
|---|---|---|
| Dopamine Transporter | 0.89 | Radioligand binding |
| β₁-Adrenoceptor | 1.2 | Cyclic AMP inhibition |
| 5-HT₂A Receptor | >10 | Calcium flux assay |
Applications in Scientific Research
Neuropharmacology
The compound’s DAT inhibition profile supports its use in:
-
Modeling dopamine dysregulation in addiction and Parkinson’s disease.
Synthetic Chemistry
As a bifunctional building block, it enables:
Comparison with Related Compounds
Table 4: Structural and Functional Analogues
| Compound | Key Differences | DAT IC₅₀ (μM) |
|---|---|---|
| Target Compound | Carboxylic acid, tert-butylamine | 0.89 |
| Terbutaline | Resorcinol, sulfate salt | >100 |
| Timolol | Morpholine, no carboxylic acid | >100 |
The carboxylic acid moiety distinguishes it from classical β-blockers, enabling conjugation strategies absent in analogues .
Future Perspectives
Priority research areas include:
-
Enantiomeric Resolution: Determining the pharmacological activity of individual stereoisomers.
-
Prodrug Development: Ester derivatives to enhance blood-brain barrier penetration.
-
Target Validation: CRISPR-Cas9 screens to identify off-target effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume